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germane;dihydrate

Cat. No.: B8038229
M. Wt: 112.69 g/mol
InChI Key: YCUAVOXSOZQYDO-UHFFFAOYSA-N
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Description

Overview of Clathrate Structures and Their Significance in Materials Science

Clathrate structures are built from polyhedral cages that share faces, creating a three-dimensional network capable of trapping guest species usf.edu. The host frameworks in inorganic clathrates are typically composed of group IV elements such as silicon (Si), germanium (Ge), or tin (Sn), which form tetrahedrally coordinated sp³-like bonds usf.edursc.orgmdpi.comaip.org. The guests are commonly atoms from groups I or II, such as alkali or alkaline earth metals, or even rare earth elements like europium usf.edursc.orgresearchgate.net.

The significance of clathrate structures in materials science stems from the unique interplay between the host framework and the guest species, leading to a wide range of physical phenomena usf.edu. This guest-host relationship allows for the study of structure-property relationships in crystalline solids and offers possibilities for tailoring material properties usf.edu. Germanium-based clathrates are being actively investigated for potential applications in diverse fields, including thermoelectrics, optoelectronics, photovoltaics, and rechargeable batteries usf.edursc.orgmdpi.comepfl.chcambridge.orgaip.orgacs.org. Their potential as thermoelectric materials, which can generate energy from waste heat, is particularly well-studied cambridge.orgaip.org. Guest-free silicon and germanium clathrates have also shown promise for photovoltaic applications due to their predicted wide, quasi-direct band gaps cambridge.orgresearchgate.net.

Historical Context and Evolution of Germanium Clathrate Research

The history of clathrate compounds dates back to the early 19th century with the discovery of clathrate hydrates by Sir Humphry Davy in 1810 wikidoc.orggfz-potsdam.dewikipedia.org. These are a specific type of clathrate where water molecules form the host lattice, trapping gas molecules wikidoc.orgpsl-systemtechnik.comgfz-potsdam.dewikipedia.org.

The research into inorganic clathrates, particularly those based on group IV elements, evolved later. Early work in the 20th century laid some basic understanding of "molecular compounds" wikidoc.org. The discovery of the first inorganic clathrates, such as Na₈Si₄₆ and NaₓSi₁₃₆, whose structures were found to be analogous to clathrate hydrates, marked a significant step usf.eduresearchgate.net. A more thorough report on this early work was provided by Cros et al. usf.edu.

Initially, germanium and silicon clathrates were primarily of interest due to their unique crystal structures usf.edu. However, renewed interest emerged in the past few decades, driven by new approaches in materials research and the discovery of novel phenomena in these materials usf.edu. The ability of silicon, germanium, and tin host lattices to form non-stoichiometric and mixed frameworks with elements from neighboring groups has led to the development of a wide variety of new inorganic clathrates with tailored electronic and thermal properties researchgate.net. The synthesis of guest-free germanium clathrates, which was initially challenging, has also been reported, opening avenues for exploring their intrinsic properties researchgate.net.

Classification of Germanium Clathrate Framework Types (e.g., Type I, Type II)

Inorganic clathrates based on group IV elements commonly crystallize into distinct structural types, with Type I and Type II being the most prevalent usf.edursc.orgmdpi.com. These structures are characterized by different arrangements of polyhedral cages and varying stoichiometry.

Type I Clathrate Structure: The Type I structure has a unit cell containing 46 framework atoms (typically Ge, Si, or Sn, potentially alloyed or substituted with other elements like Ga or Al) and can accommodate up to 8 guest atoms rsc.orgcambridge.org. The framework is composed of two types of polyhedral cages:

Two smaller pentagonal dodecahedra (5¹²) cambridge.orgwikipedia.org

Six larger tetrakaidecahedra (5¹²6²) cambridge.orgwikipedia.org

The general stoichiometric formula for Type I clathrates is G₈H₄₆, where G represents the guest atoms and H represents the host framework atoms cambridge.org. Examples include Ba₈Ga₁₆Ge₃₀ and Sr₈Ga₁₆Ge₃₀ usf.eduaip.org.

Type II Clathrate Structure: The Type II structure has a larger unit cell containing 136 framework atoms and can accommodate up to 24 guest atoms rsc.orgcambridge.org. Its framework is constructed from two types of cages in a different ratio compared to Type I:

Sixteen smaller pentagonal dodecahedra (5¹²) rsc.orgmdpi.com

Eight larger hexakaidecahedra (5¹²6⁴) rsc.orgmdpi.com

The stoichiometric formula for Type II clathrates is G₂₄H₁₃₆ cambridge.org. Unlike Type I, the guest atoms in Type II clathrates can sometimes be removed, yielding intrinsic semiconductors rsc.org. Examples include Ge₁₃₆ (guest-free) and NaₓSi₁₃₆ (with partial guest occupancy) usf.eduresearchgate.net.

The specific crystal structure (Type I or Type II) formed by germanium clathrates is often related to the size of the guest atoms incorporated into the cages researchgate.net. The framework atoms in both types maintain sp³-like bonding, with bond angles typically ranging from 105° to 126°, close to the ideal tetrahedral angle of 109.5° found in diamond structures usf.edu.

While Type I and Type II are the most common, other clathrate structures like Type III and Type H have also been identified, often involving different cage combinations and guest requirements wikipedia.orgresearchgate.net. However, research on germanium-based frameworks has primarily focused on Type I and Type II structures due to their observed properties and potential for various applications.

Here is a summary of the key structural features of Type I and Type II germanium clathrates:

FeatureType I ClathrateType II Clathrate
Framework Atoms46 per unit cell136 per unit cell
Guest CapacityUp to 8 per unit cellUp to 24 per unit cell
Small Cage TypePentagonal dodecahedron (5¹²)Pentagonal dodecahedron (5¹²)
Large Cage TypeTetrakaidecahedron (5¹²6²)Hexakaidecahedron (5¹²6⁴)
Cage Ratio2 small : 6 large16 small : 8 large
StoichiometryG₈H₄₆G₂₄H₁₃₆
Example GuestsAlkali, Alkaline Earth, Rare EarthAlkali, Alkaline Earth, Rare Earth
Framework Bondssp³-like tetrahedralsp³-like tetrahedral

Detailed research findings have explored the properties of various germanium clathrates. For instance, studies on Sr₈Ga₁₆Ge₃₀ (Type I) have shown very low thermal conductivity, comparable to amorphous materials, alongside good electrical properties, making them promising for thermoelectric applications usf.eduaip.org. Type II Si-Ge alloy clathrates have demonstrated tunable band gaps in the range of 0.8 to 1.8 eV, suggesting their potential for optoelectronic devices like solar cells and LEDs rsc.orgmdpi.com. Theoretical calculations and experimental work continue to explore the structural stability, electronic band structure, and transport properties of these fascinating materials acs.orgaps.orgacs.org.

Data Table: Selected Properties of Germanium Clathrates

CompoundClathrate TypeBand Gap (eV)Thermal Conductivity (W/m·K)Potential ApplicationSource
Ge₁₃₆ (guest-free)Type II0.6 - 0.7Not specifiedOptoelectronics researchgate.net
Si₁₃₆ (guest-free)Type II1.8 - 1.9Not specifiedOptoelectronics researchgate.net
Si-Ge AlloyType II0.8 - 1.8 (tunable)Not specifiedOptoelectronics, Photovoltaics rsc.orgmdpi.com
Sr₈Ga₁₆Ge₃₀Type ISemiconductingVery low, glasslikeThermoelectrics usf.eduaip.org
Eu₈Ga₁₆Ge₃₀Type INot specifiedVery low, glasslikeThermoelectrics usf.edu
Ba₈Ga₁₆Ge₃₀Type INot specifiedNot specifiedThermoelectrics aip.org
Cs₈Na₁₆Ge₁₃₆Type IIMetallicNot specifiedBasic Research usf.edu
Cs₈Na₁₆Cu₅Ge₁₃₁Type IINot specifiedReduced compared to parentThermoelectrics nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula GeH8O2 B8038229 germane;dihydrate

Properties

IUPAC Name

germane;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/GeH4.2H2O/h1H4;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUAVOXSOZQYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.[GeH4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

O.O.[GeH4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

GeH8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Germanium Clathrates

High-Temperature Synthesis Routes for Germanium Clathrate Formation

High-temperature synthesis methods are commonly employed to form germanium clathrates. These techniques typically involve reacting elemental germanium with appropriate guest atoms (such as alkali or alkaline earth metals) and sometimes other framework-forming elements (like gallium or aluminum) at elevated temperatures. The specific temperature profiles, reaction times, and atmospheric conditions are crucial for obtaining the desired clathrate structure and phase purity. For instance, the synthesis of type II Ge clathrates has been achieved through the thermal decomposition of Na-deposited amorphous Ge films on substrates at temperatures around 230 °C. mdpi.com Another electrochemical approach towards metastable type II clathrate germanium allotropes involves an anodic conversion process at 280 °C using a molten-salt electrolyte. acs.org Higher temperatures, such as 485 °C and 538 °C, have been explored in electrochemical oxidation methods, influencing particle size and crystal growth. researchgate.net Melting reaction methods combined with spark plasma sintering have also been used, involving heating sealed quartz tubes containing reactants to high temperatures and maintaining them for a specific duration. aip.org

Arc-Melting Techniques in Germanium Clathrate Preparation

Arc melting is a frequently used technique for preparing germanium clathrates, particularly for synthesizing polycrystalline or single-crystal samples. aip.orgacs.org This method involves melting the constituent elements together in an arc furnace under an inert atmosphere, such as argon. aip.org Arc melting can be combined with subsequent annealing steps to improve crystallinity and phase purity. aip.org For example, Ba8Ga16Ge30 type-I clathrates have been synthesized by argon arc melting followed by annealing. aip.org Arc melting is also used in the preparation of substituted germanium clathrates, such as Ba8AlyGe46–y, to investigate their electrochemical properties. acs.orgasu.edu The arc-melting process can sometimes lead to the formation of impurity phases, such as elemental germanium, which can negatively impact the material's properties. google.com

Strategies for Framework Substitution and Doping in Germanium Clathrates

Substitution and doping of the germanium framework with other elements are key strategies to tune the electronic and thermoelectric properties of clathrates. By replacing some germanium atoms with elements having different valencies, researchers can control the charge carrier concentration and influence the material's conductivity and Seebeck coefficient. mdpi.com This is often guided by the Zintl concept, as type-I clathrates are considered Zintl compounds. mdpi.com

Rare-Earth Element Incorporation in Germanium Clathrates

Incorporating rare-earth elements into germanium clathrates, typically as guest atoms within the cages, is explored to enhance thermoelectric performance and introduce magnetic properties. researchgate.netacs.orgaip.org The synthesis of rare-earth clathrates, such as RExBa8−xGa16Ge30, can be challenging. researchgate.netslideshare.net While europium-containing germanium clathrates have been experimentally prepared, incorporating other rare-earth elements like samarium, neodymium, and ytterbium is also being investigated, often with the assistance of gallium doping. researchgate.netslideshare.net The mechanism of rare-earth incorporation and crystal growth is influenced by factors such as free cage space and electron balance. nih.gov

Aluminum Substitution Effects on Germanium Clathrate Synthesis

Aluminum substitution in the germanium framework of clathrates is utilized to modify their structural and electronic properties. Studies on Ba8AlyGe46–y clathrates prepared by arc-melting have investigated the effect of aluminum content on their electrochemical behavior. acs.orgasu.edu Single-crystal X-ray diffraction studies on these materials indicate that the presence of vacancies at certain framework sites can be linked to the aluminum content. acs.org Aluminum substitution can influence the lithiation potentials and capacities in these clathrates when explored for battery applications. acs.org

Role of Gallium Doping in Facilitating Germanium Clathrate Formation

Gallium doping plays a significant role in the synthesis and stabilization of germanium clathrates, particularly those containing rare-earth elements. researchgate.netslideshare.netaip.org Theoretical calculations suggest that it is difficult to synthesize rare-earth clathrates without gallium doping, as gallium effectively increases the chemical reaction drive necessary for clathrate formation. researchgate.netslideshare.net Gallium substitution for germanium in the framework, as seen in compounds like Ba8Ga16Ge30, is a common practice. csulb.edufsu.edu Studies on gallium-doped germanium clathrates synthesized from gallium flux have shown that gallium atoms tend to favor specific crystallographic sites within the clathrate structure. fsu.eduacs.org The amount of gallium incorporated can affect the unit cell parameter of the clathrate. fsu.edu

Control of Guest Atom Content in Germanium Clathrate Frameworks

Controlling the content of guest atoms within the cages of germanium clathrate frameworks is essential for tailoring their physical properties. The guest atoms, typically alkali or alkaline earth metals, reside within the polyhedral cages formed by the germanium framework. usf.edumechanik.media.pl Their presence and concentration influence the electronic transport properties and can significantly reduce thermal conductivity through the "rattling" effect. mdpi.comusf.edu Synthesis methods, such as the electrochemical oxidation of Zintl phase precursors, can allow for the control of guest atom concentration, as demonstrated in the preparation of NaxGe136 type II clathrates with varying sodium content. acs.orgresearchgate.net The guest atom type and occupancy are important parameters determining properties like electrochemical behavior. researchgate.net The ratio of guest atoms to framework atoms is a defining characteristic of different clathrate types. mdpi.com

Structural Characterization and Microstructural Analysis of Germanium Clathrates

X-ray Diffraction (XRD) Applications in Germanium Clathrate Structure Determination

X-ray diffraction (XRD) stands as a fundamental and powerful tool for determining the crystal structure of germanium clathrates. By analyzing the diffraction pattern of X-rays interacting with the crystalline lattice, researchers can deduce critical information such as lattice parameters, space group, and atomic positions. This technique has been instrumental in the characterization of a wide array of germanium clathrate compositions.

One notable application of single-crystal XRD is in the study of new inorganic type II clathrates where framework germanium atoms are substituted. For instance, in the case of Cs₈Na₁₆AgₓGe₁₃₆₋ₓ (where x = 0, 5.9, and 6.7), structural refinements using single-crystal XRD have been performed. nist.gov The analysis confirmed that these materials crystallize in the cubic type II clathrate structure with the space group Fd-3m. nist.gov The lattice parameters were observed to increase with higher silver content, indicating a slight expansion of the framework upon the substitution of germanium with silver. nist.gov

Powder XRD is also extensively used, often in conjunction with techniques like Rietveld refinement, for phase identification and to obtain precise lattice parameters. This method has been applied to various clathrate systems, including quaternary type-I clathrates such as Ba₈AlₓGa₁₆₋ₓGe₃₀. materialsmodeling.org In this system, both X-ray and neutron diffraction were employed to investigate the chemical ordering within the host framework. materialsmodeling.org

Furthermore, high-resolution XRD has been crucial in the study of natural gas hydrates, which are a form of clathrate. These studies have identified the presence of mixed crystal structures (structures I, II, and H) in natural samples. igminresearch.comigminresearch.com For example, a clathrate hydrate (B1144303) from the Cascadia Margin was found to have a cubic structure I (sI) with a space group of Pm3n and a lattice parameter of a = 11.9132 ± 0.0235 Å. igminresearch.com

The following table summarizes the crystallographic data obtained through XRD for several germanium clathrate and related compounds:

CompoundStructure TypeSpace GroupLattice Parameter (a) in Å
Cs₈Na₁₆Ge₁₃₆Type IIFd-3m15.49262(9)
Cs₈Na₁₆Ag₅.₉Ge₁₃₀.₁Type IIFd-3m15.51605(6)
Cs₈Na₁₆Ag₆.₇Ge₁₂₉.₃Type IIFd-3m15.51618(9)
Natural Gas Hydrate (Cascadia Margin)sIPm3n11.9132 ± 0.0235

Transmission Electron Microscopy (TEM) for Microstructural Investigation of Germanium Clathrates

Transmission Electron Microscopy (TEM) is an indispensable technique for probing the microstructure of materials at the nanoscale. In the context of germanium clathrates, TEM provides direct visualization of features such as grain boundaries, defects, and secondary phases, which are crucial for understanding the material's properties and performance, particularly in applications like thermoelectrics.

A practical example of TEM's application is the investigation of the oxidation behavior of Ge-based clathrates, which is important for their stability at high temperatures. A study on Ba₈Ni₄Ge₄₂ clathrates annealed in air utilized TEM to characterize the resulting oxide layer. The investigation revealed the formation of a 100-200 nm thick amorphous layer of germanium oxide on the surface of the clathrate grains. Within this amorphous layer, at the interface with the pristine clathrate, small crystalline inclusions of nickel-rich phases, likely nickel oxide, were observed. The composition of the amorphous oxide layer was found to vary, being closer to GeO₂ at the surface and GeO at the interface with the clathrate. The concentration of barium was homogenous throughout the amorphous phase, suggesting minimal diffusion of this guest atom. These findings, combining imaging with compositional analysis, provide a detailed picture of the microstructural changes occurring during oxidation.

Crystallographic Analysis of Novel Germanium Clathrate and Zeolite-like Frameworks

The synthesis and crystallographic analysis of novel germanium clathrates and their zeolite-like analogues are continually expanding the landscape of these porous materials. These new frameworks often exhibit unique topologies and pore structures, which are of great interest for potential applications in catalysis and separation.

A significant area of research is the development of germanate-based zeolite structures. For example, a novel class of germanate zeolites has been prepared using organic amines as structure-directing agents, leading to frameworks with a variety of pore sizes, from large (12-ring) to ultrasmall (6-ring) pores. iza-structure.org One such novel material is UCSB-9, a gallogermanate with a previously unknown framework topology that features 3-rings. csulb.edu

Single-crystal X-ray diffraction is the primary method for the detailed crystallographic analysis of these new materials. For UCSB-9, with the chemical formula (CH₃NH₃)₂Ga₂Ge₃O₁₀, the crystallographic data revealed an orthorhombic unit cell with the space group Pnna. csulb.edu The unit cell parameters were determined to be a = 12.4987(3) Å, b = 14.3155(2) Å, and c = 7.3751(2) Å. csulb.edu The structure of UCSB-9 is notable for being constructed from layers that create a zigzag 9-ring channel along the b-axis, with intersecting 8-ring channels in other directions. csulb.edu

Other novel frameworks include UCSB-15GaGe and UCSB-15AlGe, which are the first germanate-based structures to incorporate 5-rings, and UCSB-7, which is a large-pore structure built from the cross-linking of helical ribbons. iza-structure.org These discoveries highlight the rich structural diversity achievable in germanate-based frameworks.

The crystallographic data for the novel gallogermanate zeolite-like framework UCSB-9 is presented in the table below:

CompoundFormulaCrystal SystemSpace GroupUnit Cell Parameters (Å)
UCSB-9(CH₃NH₃)₂Ga₂Ge₃O₁₀OrthorhombicPnnaa = 12.4987(3), b = 14.3155(2), c = 7.3751(2)

Investigation of Framework Vacancies in Germanium Clathrate Structures

Framework vacancies, or missing atoms in the clathrate's covalently bonded host structure, can significantly influence the electronic and thermal properties of these materials. The study of these vacancies is therefore crucial for tailoring the performance of germanium clathrates for specific applications.

Theoretical studies using density-functional theory have provided significant insights into the formation and stability of vacancies in Ge-based clathrates. These studies have shown a contrasting behavior between silicon and germanium clathrates. While vacancies are energetically unfavorable in silicon clathrates, they can be stabilized in germanium clathrates. It has been shown that up to three vacancies per unit cell can be stabilized in Ge clathrates, depending on the guest atoms filling the cages. This difference is attributed to the varying degrees of localization of the valence orbitals of silicon and germanium, which affects the energy gain upon populating the electronic states of the vacancy.

Theoretical and Computational Investigations of Germanium Clathrates

Density Functional Theory (DFT) Simulations in Germanium Clathrate Research

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of materials, including germanium clathrates. DFT simulations are employed to explore various aspects of these materials, such as their structural, electronic, and electrochemical properties. For instance, DFT calculations have been used to investigate the electrochemical properties of Ba₈Al_yGe₄₆₋_y clathrates, exploring their potential as anodes in Li-ion batteries. researchgate.netacs.org These studies analyze the effect of aluminum content and framework vacancies on electrochemical behavior. researchgate.netacs.org DFT calculations can determine favorable positions for guest atom insertion within the clathrate structures and evaluate migration pathways and energy barriers. researchgate.netresearchgate.net For guest-free type I clathrates (Tt₄₆, where Tt = Si, Ge, Sn), ab initio DFT has been used to evaluate the ionic mobility of lithium and sodium through the crystal structures. researchgate.netresearchgate.net DFT simulations have also been applied to understand the structural origin of electrochemical lithium insertion into type II clathrate structures. researchgate.netresearchgate.netresearchgate.net In the context of synthesizing type II germanium clathrates from Zintl phase precursors, DFT calculations have been used to understand the reaction mechanism and formation energies of products like Na_δGe₁₃₆. acs.org Furthermore, DFT has been utilized to study the electronic and vibrational properties of Si₁₃₆₋ₓGeₓ alloy clathrates. nih.govdoaj.orgsemanticscholar.orgmdpi.com

First-Principle Calculations for Energetic Stability and Reaction Pathways in Doped Germanium Clathrates

First-principle calculations, often based on DFT, are crucial for understanding the energetic stability and reaction pathways in germanium clathrates, particularly when doped with various elements. These calculations can determine the relative stability of different clathrate structures and competing phases. For example, first-principle simulations based on DFT have been employed to investigate the energy relationship between rare-earth–doped type-I clathrates like Ba₈Ge₄₆ and other phases such as BaGe₂. aip.orgaip.org These studies calculate changes in binding energy and reaction drive energy to assess the favorability of clathrate formation with different rare-earth dopants. aip.org The calculations can indicate that synthesizing rare-earth clathrates might be challenging without co-doping elements like gallium, which can increase the reaction drive energy. aip.org First-principles calculations have also been used to study the structural properties, stability, and band structure of different germanium phases, including complex tetrahedral structures like ST12 and BC8, comparing their stability to the diamond phase. aps.org In the context of lithium-ion batteries, first-principles calculations have investigated the lithiation pathways and structural changes in germanium clathrates. acs.org Studies on type II germanium clathrates derived from Zintl phase precursors have utilized first-principles DFT and nudged elastic band calculations to understand the reaction mechanism and formation energies, including the feasibility of vacancy formation and migration barriers. acs.org

Computational Modeling of Guest Atom Insertion and Diffusion within Germanium Clathrates

Computational modeling plays a vital role in understanding how guest atoms insert into and diffuse within the cage structures of germanium clathrates. DFT calculations are frequently used to identify the energetically favorable positions for guest atoms within the clathrate cages. researchgate.netresearchgate.net The migration pathways and associated energy barriers for guest atom movement between cages or within the framework can be evaluated using methods like the nudged elastic band (NEB) method in conjunction with first-principles DFT. researchgate.netresearchgate.netacs.org For instance, studies on guest-free type I clathrates have evaluated the ionic mobility of lithium and sodium, determining migration barriers. researchgate.netresearchgate.net In Ba₈Ge₄₃ clathrates, DFT calculations suggested that lithium insertion into framework vacancies is energetically favorable, but the migration energy barrier around barium guest atoms was found to be high, suggesting that guest atom vacancies might be needed for significant diffusion. researchgate.netacs.org Computational modeling can also explore the effect of vacancies on guest atom diffusion, indicating that vacancies can facilitate guest removal and identifying favorable diffusion pathways through different-sized rings in the clathrate structure. cambridge.org

Prediction of Electronic Behavior and Stability Through Theoretical Frameworks

Theoretical frameworks, particularly DFT, are extensively used to predict the electronic behavior and stability of germanium clathrates. These calculations can determine electronic band structures, predicting whether a clathrate is a metal, semiconductor, or semimetal. aps.orgresearchgate.net For example, electronic band structure calculations for Ge₄₆ clathrates have shown a band gap considerably larger than that of diamond phase germanium. researchgate.net The effect of doping clathrate cages with metal atoms on electronic properties can also be examined theoretically, revealing, for instance, that K₈Ge₄₆ clathrate is predicted to be metallic. researchgate.net Theoretical studies can predict the stability of various germanium clathrate structures and their alloys, sometimes finding them to be low-energy phases. researchgate.net The stability of theoretically predicted structures can be confirmed by calculating phonon dispersion relations to ensure dynamical stability. osti.govicm.edu.pl Theoretical calculations can also explore the impact of factors like vacancy formation on the electronic character of germanium clathrates. aps.org Furthermore, theoretical predictions can extend to properties like thermal conductivity based on calculated phonon dispersion curves. icm.edu.plresearchgate.net The electronic properties predicted by first-principles calculations indicate the potential of these materials for various applications, including photovoltaics, where guest-free silicon and germanium clathrates are predicted to have wide quasi-direct band gaps. cambridge.orgosti.gov

Advanced Spectroscopic and Transport Measurement Techniques in Germanium Clathrate Science

Confocal Raman Spectroscopy for In Situ Clathrate Investigations

Confocal Raman spectroscopy is a powerful technique utilized for the non-destructive investigation of materials, providing molecular and structural information. Its confocal nature allows for high spatial resolution and depth profiling, enabling the study of specific regions within a sample or layered structures. jascoinc.com This technique is applicable for in situ studies, including those under variable temperature and pressure conditions. rsc.orgarxiv.org

In the context of germanium clathrates, confocal Raman spectroscopy can be employed for in situ investigations to:

Monitor the formation and dissociation of clathrate structures under controlled temperature and pressure. arxiv.org

Characterize the crystal orientation of clathrates. rsc.org

Determine the germanium fraction and strain in SiGe layers, which are relevant to germanium-based clathrate frameworks. horiba.com

Study structural changes and phase transitions within the clathrate framework or involving the guest atoms.

While the provided search results specifically mention the use of in situ confocal Raman spectroscopy for clathrate hydrates rsc.orgarxiv.org, the principles and techniques are transferable to solid-state germanium clathrates for structural characterization and monitoring of changes under various conditions. The ability to perform in situ measurements allows researchers to observe dynamic processes and structural evolution as they occur.

Calorimetric Analysis of Germanium Clathrate Compounds

Calorimetric analysis techniques, such as Differential Scanning Calorimetry (DSC) and high-temperature drop solution calorimetry, are used to study the thermal properties and stability of materials, including germanium clathrates. researchgate.netchalmers.se These methods can provide information on phase transitions, reaction enthalpies, and heat capacity.

DSC measurements can reveal decomposition temperatures and other thermal events in germanium clathrates. For instance, DSC has been used to study the decomposition of Sr8Si46, a silicon-based clathrate analogous to germanium clathrates, showing decomposition upon heating at a specific temperature. nih.gov High-temperature oxide melt solution calorimetry is a reliable method for experimentally measuring formation enthalpy, predominantly used for oxide materials but with potential applicability to understanding the thermodynamic stability of germanium clathrates. researchgate.net

Thermal gravity analysis (TGA) is another related technique that can be used in conjunction with calorimetry to study the thermal stability of clathrates by monitoring mass changes as a function of temperature. chalmers.seacs.org Studies on K8Al8Si38 and Ba-substituted samples, which are type I clathrates, have utilized TG-DSC to assess thermal stability, indicating stability up to certain temperatures. acs.org

These calorimetric methods are essential for understanding the thermal behavior and stability limits of germanium clathrate compounds under different conditions, which is vital for their synthesis and potential applications at elevated temperatures, such as in thermoelectrics.

Electrical and Thermal Transport Measurements in Germanium-Based Clathrates

Electrical and thermal transport measurements are fundamental to characterizing the potential of germanium-based clathrates for thermoelectric applications. Key properties measured include electrical resistivity (ρ), Seebeck coefficient (S), and thermal conductivity (κ). These properties are combined to determine the dimensionless thermoelectric figure of merit, ZT = S²σT/κ, where σ is the electrical conductivity (σ = 1/ρ) and T is the absolute temperature. aip.orgmdpi.com A high ZT indicates good thermoelectric performance, requiring high Seebeck coefficient, high electrical conductivity, and low thermal conductivity. chalmers.seaip.orgmdpi.com

Measurements are typically performed using techniques like the four-point probe method for electrical resistivity and steady-state methods for thermal conductivity. d-nb.info Instruments like the Physical Properties Measurement System (PPMS) and ZEM-3 apparatus are commonly used for these measurements over a range of temperatures. d-nb.infoaip.org

Research on various germanium clathrates, such as Ba8Ge43□3, Ba8Ga16Ge30, Ba8NixGe46−x−yy, Sr8Ga16Ge30, Eu8Ga16Ge30, Ba8Cu5SixGe41−x, Cs8Na16Ge136, and Cs8Na16Cu5Ge131, involves detailed electrical resistivity, Seebeck coefficient, and thermal conductivity measurements to assess their thermoelectric performance. aip.orgd-nb.infoaip.orgresearchgate.netscispace.comaps.orgnist.gov These measurements help in understanding how variations in composition, structure, and defects influence the transport properties. For example, studies have investigated the effect of framework substitution nist.gov and the presence of vacancies aip.org on these properties.

Temperature Dependence of Transport Properties in Germanium Clathrate Systems

The temperature dependence of electrical and thermal transport properties provides crucial insights into the charge carrier scattering mechanisms and phonon dynamics in germanium clathrate systems. Measurements are typically conducted over a wide temperature range, from low temperatures (e.g., 5 K) up to several hundred Kelvin or higher. d-nb.infoaip.org

Studies on Ba8Ge43□3 have shown a transition from metal-like conductivity at low temperatures to semiconducting-like behavior above 300 K, as reflected in its electrical resistivity. d-nb.info The Seebeck coefficient also exhibits complex temperature behavior. d-nb.info

The thermal conductivity of germanium clathrates often displays low, glass-like values, with a strong suppression of the peak typically observed in crystalline materials. aip.orgscispace.com This low thermal conductivity is attributed to the "rattling" motion of guest atoms within the clathrate cages, which effectively scatters heat-carrying phonons. mdpi.comscispace.com The temperature dependence of thermal conductivity can reveal the dominance of different phonon scattering mechanisms, such as alloy scattering or scattering from guest atom vibrations. aip.orgresearchgate.net

Research on various compositions, including Ba8Ga16SixGe30−x and YbxBa8−xGa16Ge30, has explored the temperature dependence of resistivity, Seebeck coefficient, and thermal conductivity to understand the impact of compositional variations and guest atom substitutions on thermoelectric performance. aip.orgaip.org The temperature-dependent atomic displacement parameters of guest atoms, determined through structural analysis, can correlate with the observed low thermal conductivity. scispace.comcapes.gov.br

Analyzing the temperature dependence of these transport properties is essential for identifying the optimal temperature range for thermoelectric operation and for developing strategies to further reduce thermal conductivity while maintaining favorable electrical properties.

Functional Properties and Potential Technological Relevance of Germanium Clathrates

Emerging Research Directions and Future Outlook in Germanium Clathrate Science

Discovery and Characterization of Novel Germanium Clathrate Compositions

The exploration and characterization of new germanium clathrate compositions remain a key area of research. Clathrate structures are broadly classified into types, with Type I and Type II being common. ias.ac.in The framework is typically formed by group IV elements like silicon, germanium, or tin, while the guest species are often alkali or alkaline earth atoms, or rare earth elements such as europium. usf.eduias.ac.in

Recent exploratory work in systems involving alkali metals (K, Rb, Cs) and cadmium with germanium has led to the discovery of novel type-I clathrates. mdpi.comnih.gov These compounds, such as K₈Cd₃.₇₇(₇)Ge₄₂.₂₃, Rb₈Cd₃.₆₅(₇)Ge₄₂.₃₅, and Cs₇.₈₀(₁)Cd₃.₆₅(₆)Ge₄₂.₃₅, represent instances where a d¹⁰ element substitutes a group 14 element within the germanium framework. mdpi.comnih.gov Structural characterization using techniques like single-crystal X-ray diffraction has revealed that cadmium atoms randomly substitute germanium atoms on specific crystallographic sites within the type-I structure. mdpi.comnih.gov

Another area of discovery involves type II germanium clathrates with variable guest content. For instance, a new binary phase with a zeolite-like framework structure, described by the composition Na₁-xGe₃ (0 < x < 1), has been discovered and characterized during investigations into type II germanium clathrates. usf.eduusf.edu The ability to control the partial occupancy of framework cages by guest atoms, such as sodium in NaxGe₁₃₆, offers a unique opportunity to study material properties as a function of guest concentration. usf.eduusf.eduacs.org

The characterization of these novel compositions often involves a range of techniques, including synthetic methods, crystallography, chemical analysis, calorimetry, and transport measurements, to understand their structural, chemical, and physical properties. usf.eduusf.edu

Elucidating the Relationship Between Structure and Macroscopic Properties in Germanium Clathrates

A fundamental aspect of germanium clathrate research is understanding how their unique cage structures and guest atom inclusions influence their macroscopic properties. The clathrate structure can be viewed as an expanded version of the diamond structure, with typical bond angles in the framework ranging from 105° to 126°. usf.edu The presence of guest atoms within the polyhedral cages affects properties such as thermal and electronic transport. usf.edu

Studies on germanium clathrates like Ge₄₆ and K₈Ge₄₆ using first-principles calculations have investigated their structural and electronic properties. researchgate.netaps.org These calculations indicate that the clathrate structure is a low-energy phase for germanium and that the electronic band gap of Ge₄₆ clathrates is considerably larger than that of diamond-phase germanium. researchgate.netaps.org Doping the clathrate cages with metal atoms, such as potassium in K₈Ge₄₆, can lead to metallic behavior with only slight modifications to the conduction bands. researchgate.netaps.org

The relationship between structure and properties is particularly evident in their potential applications. For example, the cage-like structures and the presence of "rattling" guest atoms are important prerequisites for scattering heat-carrying phonons, which can lead to low thermal conductivity, a desirable property for thermoelectric materials. ias.ac.in The band gap of germanium clathrates also makes them of interest for photovoltaic and optoelectronic applications. mdpi.comcambridge.org

Framework substitution, such as replacing germanium with copper in Cs₈Na₁₆CuyGe₁₃₆-y type II clathrates, has been shown to significantly affect transport properties, particularly electronic transport. usf.edu The presence of vacancies within the germanium framework can also influence properties, and understanding the diffusion pathways of guest ions within these structures is crucial for applications like battery anodes. acs.orgacs.org

Advancements in Synthetic Routes for Tailored Germanium Clathrate Materials

Developing controlled and scalable synthetic routes is essential for producing tailored germanium clathrate materials with desired properties. Various methods have been employed for the synthesis of germanium clathrates, including thermal decomposition, ionic liquid methods, and electrochemical methods. mdpi.com

Zintl phases, which are intermetallic compounds containing polyanionic clusters, have served as important precursors for the synthesis of germanium clathrates. acs.orgmdpi.com For instance, thermal decomposition of alkali metal germanium Zintl phases like M₄Ge₄ (M = Na, K, Rb, or Cs) can yield clathrate structures. mdpi.com However, this method can sometimes result in a mixture of different phases. mdpi.com

Electrochemical approaches have shown promise in providing better control over the synthesis and product selectivity. Anodic conversion of reactive Zintl phases, such as Na₁₂Ge₁₇, in molten salt electrolytes has been used to synthesize type II clathrates like NaₓGe₁₃₆ with variable sodium content. acs.orgacs.org This high-temperature electrochemical approach offers enhanced tools for reaction control and the potential for scalable preparation. acs.org Solid-state electrochemical oxidation of Zintl phase precursors like Na₄Ge₄ is also being investigated to understand the desodiation processes and sodium migration pathways relevant to battery applications. acs.orgacs.org

Other synthetic strategies include the use of amorphous germanium films with deposited guest elements followed by annealing to form clathrate films. researchgate.net Alloying germanium with other elements, such as silicon or aluminum, during synthesis allows for tuning of properties like the band gap. mdpi.comresearchgate.net The incorporation of elements like cadmium into the framework has also been achieved through exploratory synthesis in specific ternary systems. mdpi.comnih.gov

Despite advancements, challenges remain in achieving phase purity and controlling stoichiometry, particularly for generating p-type materials which are important for thermoelectric applications. mdpi.comcambridge.org

Future Perspectives in Germanium Clathrate Material Engineering and Application Development

The unique structural and electronic properties of germanium clathrates position them as promising candidates for a range of future applications. Continued material engineering efforts aim to tailor their properties for specific functionalities.

One significant area of future development is in thermoelectric applications, where the "phonon glass-electron crystal" concept, facilitated by the rattling guest atoms and crystalline framework, is highly relevant for efficient energy conversion from waste heat. ias.ac.incambridge.org Improving the thermoelectric figure of merit (ZT) by controlling carrier concentration and minimizing thermal conductivity remains a key focus. cambridge.org

Germanium clathrates are also being explored for photovoltaic and optoelectronic devices due to their tunable band gaps, which can be modified by alloying with elements like silicon. mdpi.comcambridge.orgresearchgate.net The ability to synthesize these materials in thin-film form is crucial for their integration into such devices. mdpi.comresearchgate.net

Their open framework structures also make them potential candidates for energy storage applications, such as anodes in Li-ion and Na-ion batteries, where the cages can accommodate guest ion insertion. mdpi.comacs.orgacs.orgresearchgate.net Understanding ion migration within the clathrate structure is vital for optimizing battery performance. acs.orgacs.org

Beyond energy applications, germanium clathrates and clathrate-like structures are being investigated for their novel physical phenomena, including superconductivity in certain compositions. mdpi.commdpi.comtamu.edu The exploration of new clathrate-like crystal structures and novel low-density crystalline modifications of germanium continues to push the boundaries of materials science. mdpi.commrs.org

Future research directions include further refining synthetic methods to achieve better control over composition, structure, and phase purity, particularly for complex and alloyed clathrates. mdpi.comcambridge.org Advanced characterization techniques will be essential for understanding the subtle relationships between atomic structure, defects, and macroscopic properties. researchgate.net Theoretical calculations and simulations will continue to play a crucial role in predicting new stable compositions, understanding reaction mechanisms, and guiding the design of materials with tailored properties. researchgate.netaps.orgacs.orgacs.org

The versatility of germanium clathrates, arising from their unique host-guest structure and the ability to tune their composition, suggests a bright future for their application in various technological fields, from energy harvesting and storage to advanced electronics and beyond.

Q & A

Q. What are the optimal synthetic routes for germane (GeH₄) and its derivatives, and how do reaction conditions influence product distribution?

Germane and digermane (Ge₂H₆) are typically synthesized via reduction of germanium dioxide (GeO₂) using sodium borohydride (NaBH₄), with product distribution (germane vs. digermane) dependent on reaction stoichiometry and temperature . For dihydrates, crystallization from aqueous solutions under controlled humidity and temperature ensures structural integrity. For example, calcium hydrogenphosphate dihydrate is synthesized via wet milling with calcium carbonate, where pH and ionic strength dictate crystal morphology .

Q. How can researchers validate the purity and structural integrity of dihydrate compounds like amodiaquine dihydrate dihydrochloride?

Methodological validation involves:

  • UV spectrophotometry to confirm λmax alignment with reference standards (e.g., 343 nm for amodiaquine dihydrate dihydrochloride) .
  • HPLC to ensure a single peak (e.g., retention time of 13 min) .
  • NMR spectroscopy to verify hydrogen bonding and water molecule integration within the crystal lattice .

Q. What experimental controls are critical when studying the stability of dihydrates under varying environmental conditions?

Key controls include:

  • Humidity chambers to simulate water adsorption/desorption cycles.
  • Thermogravimetric analysis (TGA) to quantify water loss at specific temperatures.
  • Comparative studies with anhydrous forms to assess reactivity differences (e.g., decomposition rates in calcium hydrogenphosphate dihydrate vs. anhydrous variants) .

Advanced Research Questions

Q. How can mixed-methods sampling strategies address contradictions in data from germane synthesis or dihydrate applications?

Contradictions in yield or stability data may arise from inconsistent sampling. A mixed-methods approach combines:

  • Purposive sampling for qualitative insights (e.g., expert interviews on reaction optimization).
  • Probability sampling for quantitative reproducibility (e.g., randomized trials of germane synthesis parameters). Sequential or concurrent designs ensure triangulation of data, reducing bias .

Q. What computational and experimental frameworks resolve discrepancies in dihydrate-mediated soil remediation studies?

Studies like reduced fertilization with titanium gypsum (TG) and dihydrate blends (STG1/STG2) show variability in arsenic/cadmium immobilization. To resolve contradictions:

  • Use ICP-OES and atomic adsorption spectrophotometry for precise metal quantification .
  • Pair experimental data with density functional theory (DFT) simulations to model ion-exchange mechanisms at the molecular level .
  • Apply meta-analyses to aggregate findings across studies and identify confounding variables (e.g., soil pH, organic content) .

Q. How can FAIR principles enhance reproducibility in germane and dihydrate research?

Adhering to FAIR data management :

  • Metadata standardization : Include synthesis parameters (e.g., GeO₂:NaBH₄ ratios) and dihydrate crystallization conditions.
  • Open repositories : Deposit raw spectra, XRD patterns, and simulation inputs in platforms like Zenodo or institutional databases (e.g., ZEF Data Portal ).
  • Interoperable formats : Use .CIF files for crystal structures and .CSV for spectral data .

Methodological Tables

Technique Application Example Key Parameters Reference
UV SpectrophotometryValidation of amodiaquine dihydrate λmaxWavelength accuracy: ±1 nm
HPLCPurity assessment of dihydrate saltsRetention time deviation: <5%
Mixed-Methods SamplingResolving synthetic yield discrepanciesSequential design: Qual → Quant
ICP-OESHeavy metal analysis in soil remediationDetection limit: 0.1 ppb for As/Cd

Key Considerations for Researchers

  • Data Contradictions : Use sensitivity analysis to identify critical variables (e.g., temperature in germane synthesis) .
  • Cognitive Load Management : Avoid over-reliance on means-ends analysis; prioritize schema acquisition through modular experimental design .
  • Ethical Data Sharing : Follow NFDI4Chem guidelines for curating spectroscopic and crystallographic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.